4-溴-3-(羟甲基)-2-甲基-1-苯基-3-吡唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

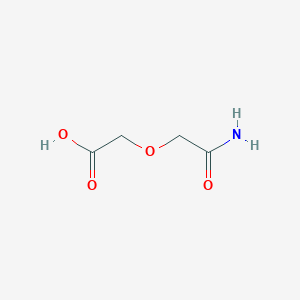

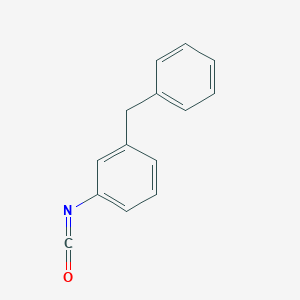

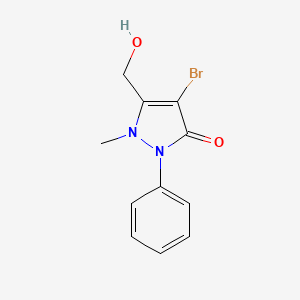

The compound "4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one" is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of a bromine atom and a hydroxymethyl group in the compound suggests potential for further chemical modifications and biological interactions .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of brominated pyrazoles, brominated trihalomethylenones have been used as precursors for the synthesis of various substituted pyrazoles . Additionally, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been employed to synthesize N-hydroxy-N-aryl pyrazole carboxamides . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of derivatives through different synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) and electronic absorption spectroscopy have been used to study the structure of similar compounds . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 15N NMR, provides detailed information about the electronic environment of the atoms within the molecule . Additionally, computational methods such as Density Functional Theory (DFT) can predict the equilibrium geometry and electronic properties of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, substitution, and nucleophilic addition. For example, brominated pyrazoles can react with hydrazine monohydrate to form various substituted pyrazoles . They can also participate in multicomponent reactions to yield complex heterocyclic structures . The presence of reactive functional groups such as bromo, hydroxymethyl, and methyl in the compound of interest suggests a high potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and hydroxymethyl groups can affect the compound's polarity, solubility, and reactivity. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be determined through spectroscopic studies and computational methods, providing insight into the compound's reactivity and potential biological activity . The compound's stability and charge distribution can be analyzed using Natural Bond Orbital (NBO) analysis, which can reveal hyperconjugative interactions and charge delocalization within the molecule .

科学研究应用

合成和化学性质

4-溴-3-(羟甲基)-2-甲基-1-苯基-3-吡唑啉-5-酮一直是合成化学中一种重要的化合物。它已被用于合成各种杂环化合物。例如,4-溴-1-(2,4-二硝基苯基)-3-甲基-2-吡唑啉-5-酮与各种试剂反应形成 4-取代杂环-5-吡唑啉酮 (Youssef,1984 年)。类似地,4-羟甲基-2-吡唑啉-5-酮对于制备新的 4-偶氮-4-羟甲基-2-吡唑啉-5-酮及其衍生物以染色涤纶织物至关重要 (Metwally、Khalifa 和 Amer,2008 年)。

抗氧化活性

该化合物还因其形成具有抗氧化特性的衍生物的潜力而受到研究。Gaffer 等人(2017 年)的一项研究利用 3-甲基-1-硫代氨基甲酰-2-吡唑啉-5-酮作为合成噻唑基-吡唑啉酮化合物(随后使用 ABTS 自由基阳离子脱色测定法评估其抗氧化活性)的核心 (Gaffer、Abdel-fattah、Etman 和 Abdel-Latif,2017 年)。

生物医学应用

该化合物的衍生物在各种生物医学应用中显示出前景。例如,Ryzhkova 等人(2020 年)研究了涉及 3-(4-溴苯基)异恶唑-5(4H)-酮的电化学诱导转化,从而产生一种在调节炎症性疾病中具有潜力的化合物 (Ryzhkova、Ryzhkov 和 Elinson,2020 年)。

抗菌活性

4-溴-3-(羟甲基)-2-甲基-1-苯基-3-吡唑啉-5-酮的几种衍生物已被合成,具有有效的抗菌活性。Farag 等人(2008 年)合成了一系列具有不同芳环系统的苯基吡唑,这些化合物表现出显着的体外抗菌活性 (Farag、Mayhoub、Barakat 和 Bayomi,2008 年)。

抗抑郁活性

在药物化学领域,该化合物的衍生物因其抗抑郁特性而受到探索。例如,Palaska 等人(2001 年)合成了 3,5-二苯基-2-吡唑啉衍生物,并评估了它们在小鼠中的抗抑郁活性,显示出有希望的结果 (Palaska、Aytemir、Uzbay 和 Erol,2001 年)。

安全和危害

The compound “4-Bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole” has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

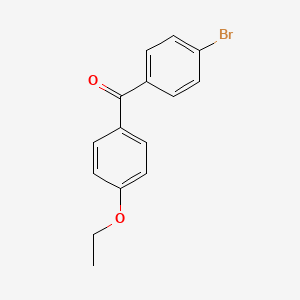

4-bromo-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-13-9(7-15)10(12)11(16)14(13)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQJWLHQPEMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)